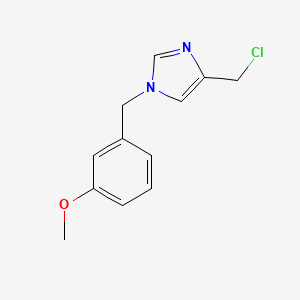
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole
Vue d'ensemble
Description
“4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-(chloromethyl)” and “1-(3-methoxybenzyl)” parts suggest that there are chloromethyl and methoxybenzyl groups attached to this imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the imidazole ring and the chloromethyl and methoxybenzyl groups .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of novel imidazole derivatives, including compounds structurally related to "4-(chloromethyl)-1-(3-methoxybenzyl)-1H-imidazole," have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown potential against various microbial strains, indicating the compound's utility in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity
Imidazole derivatives, including those with a methoxybenzyl substitution similar to "this compound," have been designed and synthesized with the aim of mimicking the structure of potent antimycobacterial agents. These compounds have undergone various chemical transformations to evaluate their efficacy against mycobacterial infections, demonstrating the compound's relevance in tuberculosis research (Miranda & Gundersen, 2009).
Antibacterial and Cytotoxicity Studies
Research involving N-heterocyclic carbene-silver complexes derived from imidazole precursors, including the methoxybenzyl-substituted variants, highlights the compound's significance in synthesizing materials with antibacterial properties and cytotoxic effects against cancer cell lines. These studies provide insights into the compound's applications in both antimicrobial therapies and cancer research (Patil et al., 2010).
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized as a starting material in the synthesis of novel heterocyclic compounds showing significant biological activities, including lipase and α-glucosidase inhibition. This highlights its role in developing new therapeutic agents for treating diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(3-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-16-12-4-2-3-10(5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERWIAXMJKGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



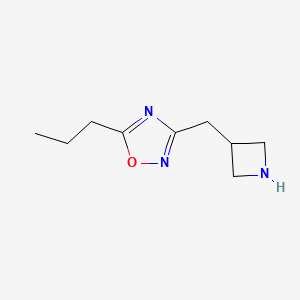
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)
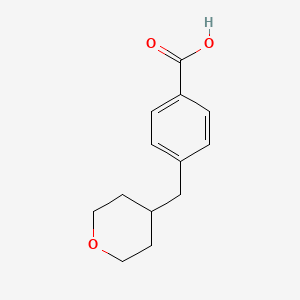
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
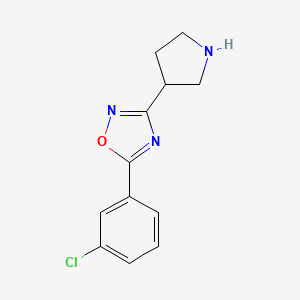
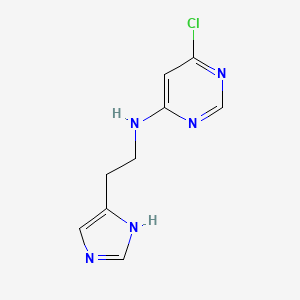

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)
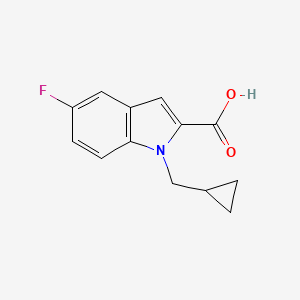
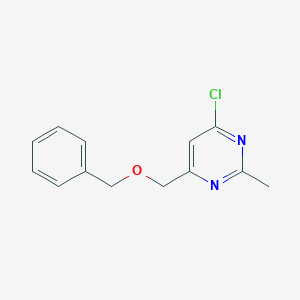
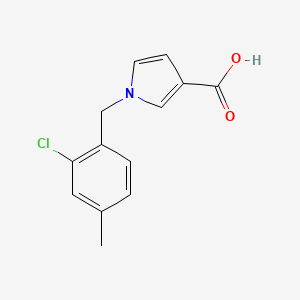
![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)